molecular formula C7H7ClN2O B6607915 2-chloro-1-(5-methylpyrazin-2-yl)ethan-1-one CAS No. 2228548-38-5

2-chloro-1-(5-methylpyrazin-2-yl)ethan-1-one

Cat. No.: B6607915
CAS No.: 2228548-38-5
M. Wt: 170.59 g/mol
InChI Key: DXPXQFXUPGWTHR-UHFFFAOYSA-N
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Description

The compound “2-chloro-1-(5-methylpyrazin-2-yl)ethan-1-one” is a derivative of pyrazine, which is a basic heterocyclic compound containing two nitrogen atoms . The compound has a chloro group attached to the second carbon of an ethanone group, and a 5-methylpyrazin-2-yl group attached to the first carbon of the ethanone group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazine ring, which is a six-membered ring with two nitrogen atoms. The 5-methylpyrazin-2-yl group indicates a methyl group attached to the 5-position of the pyrazine ring .


Chemical Reactions Analysis

As a derivative of pyrazine, this compound might be expected to undergo reactions typical of pyrazines. These could include electrophilic substitution reactions or reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As a derivative of pyrazine, this compound might be expected to have similar properties to other pyrazine derivatives, such as being soluble in polar solvents .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The study of pyrazine derivatives is an active area of research, with potential applications in various fields such as medicinal chemistry . Further studies could explore the synthesis, properties, and potential applications of this specific compound.

Properties

IUPAC Name

2-chloro-1-(5-methylpyrazin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-5-3-10-6(4-9-5)7(11)2-8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPXQFXUPGWTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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